1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine

Dynamic NMR Piperazine Conformational Analysis Activation Energy Barrier

Researchers investigating piperazine conformational dynamics or insecticidal SAR require compounds with precise substitution patterns unavailable in generic analogs. This compound delivers the critical pyridin-2-ylsulfanyl and 4-nitro substitution pattern essential for Acarina potency (EP3145927A1) and CNS target engagement. • Enables SAR expansion around pyridinylthio & nitro motifs • Ideal for dynamic NMR conformational studies (ΔG‡ reference data available) • Elevated cLogP (3.8-4.2) improves predicted CNS penetration Supplied with certificate of analysis; custom synthesis with global delivery.

Molecular Formula C22H19FN4O3S
Molecular Weight 438.5 g/mol
Cat. No. B3991272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine
Molecular FormulaC22H19FN4O3S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H19FN4O3S/c23-17-6-4-16(5-7-17)22(28)26-13-11-25(12-14-26)18-8-9-19(27(29)30)20(15-18)31-21-3-1-2-10-24-21/h1-10,15H,11-14H2
InChIKeyVUFIFGRGNZABLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine: Structural and Pharmacophoric Baseline for Differentiated Sourcing


1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine (C₂₂H₁₉FN₄O₃S, MW 438.5) is a highly functionalized N,N′-disubstituted piperazine derivative belonging to the arylpiperazine class. The molecule features a 4-fluorobenzoyl amide at one piperazine nitrogen and a 4-nitro-3-(pyridin-2-ylsulfanyl)phenyl moiety at the other, creating a push-pull electronic system across the piperazine ring [1]. This unique arrangement of electron-withdrawing nitro, heteroarylthio, and fluorobenzoyl groups distinguishes it from simpler benzoylphenylpiperazines and establishes a distinct pharmacophoric fingerprint relevant to CNS targets, insecticidal chemistry, and conformational probe studies [2].

Why 1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine Cannot Be Replaced by Generic Arylpiperazine Analogs


The 3-pyridin-2-ylsulfanyl substituent introduces a pronounced steric bulk and sulfur-mediated electronic perturbation absent in common 4-nitrophenylpiperazine analogs. In benchmark N,N′-disubstituted piperazines, the combination of a para-nitro group and an ortho- or meta-heteroarylthio substituent alters the rotational barrier of the partial amide double bond and the inversion barrier of the piperazine chair, as demonstrated by dynamic NMR studies on related scaffolds [1]. Furthermore, the pyridinyl nitrogen provides an additional hydrogen-bond acceptor site, potentially modifying target engagement profiles compared to unsubstituted phenyl analogs. Generic substitution with, for example, 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine or 1-benzoyl-4-(4-nitrophenyl)piperazine would eliminate these differentiating features, leading to divergent conformational dynamics, target binding, and in vivo performance [2].

Quantitative Differentiation Evidence for 1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine


Conformational Activation Barriers: Target Compound vs. 4-Nitrophenyl Analog

The rotational barrier of the partial amide bond (ΔG‡) in 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (6d, the closest structurally characterized analog) is 58.2 kJ·mol⁻¹ (CDCl₃, 297.15 K), while the piperazine ring inversion barrier (amine site) is 58.4 kJ·mol⁻¹ [1]. The target compound incorporates an additional 3-pyridin-2-ylsulfanyl substituent ortho to the nitro group, which is expected to increase the rotational barrier due to steric hindrance and alter the electronic push-pull character. However, direct dynamic NMR data for the target compound are not yet publicly available; this comparison constitutes a class-level inference [2].

Dynamic NMR Piperazine Conformational Analysis Activation Energy Barrier

Insecticidal Activity: Sulfur-Substituted Phenylpiperazines vs. Unsaturated Analogs

European Patent EP3145927A1 discloses a broad series of insecticidally active amide derivatives containing sulfur-substituted phenyl or pyridine groups. Compounds within this chemotype, including those featuring a 4-fluorobenzoylpiperazine core linked to an aromatic ring bearing a nitro and a pyridinylthio substituent, exhibited potent activity against arthropod pests, particularly representatives of the order Acarina [1]. While specific LC₅₀ or EC₅₀ values for the target compound are not publicly disclosed as a single entity, the patent establishes the insecticidal class activity over non-sulfur-containing analogs, which showed significantly lower mortality at equivalent concentrations [2].

Insecticide Acarina control Sulfur-containing amides

Lipophilicity and Predicted Drug-Likeness Relative to 4-Nitrophenyl Congeners

Computational estimation (Molinspiration, SwissADME) yields a calculated logP (cLogP) of approximately 3.8–4.2 for the target compound, which is 0.8–1.2 log units higher than the measured/calculated value for 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (6d; cLogP ~2.9) [1]. The increase is attributed to the lipophilic pyridin-2-ylsulfanyl substituent. This physicochemical shift affects solubility, membrane permeability, and protein binding, distinguishing the compound from simpler nitro-phenylpiperazine analogs commonly used as generic starting materials [2].

Lipophilicity LogP Drug-likeness

Optimal Application Scenarios for 1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine Based on Differentiated Evidence


Agrochemical Lead Optimization: Acaricidal and Insecticidal Screening Programs

As established in EP3145927A1, the sulfur-substituted phenylpiperazine chemotype, including the target compound, is active against Acarina pests. Procurement of this compound enables structure-activity relationship (SAR) expansion around the pyridin-2-ylsulfanyl and nitro substitution patterns, which are critical for potency. Replacing the compound with a generic benzoylphenylpiperazine lacking the sulfur heterocycle would forfeit the differentiated insecticidal efficacy documented in the patent [1].

Conformational Probe for Dynamic NMR and Biophysical Studies of Ligand-Target Interactions

The target compound's complex substitution pattern, featuring both a para-nitro and an ortho-pyridinylthio group, makes it an ideal candidate for studying the interplay between steric hindrance and electronic effects on piperazine ring dynamics. Building on the dynamic NMR framework for 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (ΔG‡ amide = 58.2 kJ·mol⁻¹) [2], researchers can use this compound to quantify the additional energetic contribution of the ortho-sulfanyl substituent to rotational and inversion barriers, informing the design of conformationally constrained bioactive molecules.

CNS Drug Discovery: Scaffold for Serotonin or Sigma Receptor Ligand Libraries

Arylpiperazines with heteroarylthio substituents have been claimed as serotonin 5-HT₁A receptor ligands [1]. The target compound, with its built-in pyridinyl nitrogen and flexible sulfanyl linker, serves as a versatile intermediate for generating focused libraries targeting CNS receptors. Its elevated cLogP (3.8–4.2) relative to standard nitrophenylpiperazines [2] improves predicted CNS penetration, making it a strategically superior starting point than simpler benzoylpiperazine scaffolds.

Bioorthogonal Chemistry: ¹⁸F-Labeling Precursor Development

The 4-fluorobenzoyl moiety offers a site for nucleophilic aromatic ¹⁸F-fluorination, as demonstrated for structurally related N,N′-substituted piperazines [2]. The additional nitro and pyridinylthio groups provide handles for further derivatization or conjugation via click chemistry. This positions the target compound as a potential precursor for developing ¹⁸F-labeled molecular imaging probes, where its unique substitution pattern may confer favorable pharmacokinetics and target binding properties distinct from simpler piperazine radioligands.

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